molecular formula C13H13N3O3 B11854823 ethyl (2Z)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate CAS No. 13311-43-8

ethyl (2Z)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate

Cat. No.: B11854823
CAS No.: 13311-43-8
M. Wt: 259.26 g/mol
InChI Key: NYFJHQLEBYNMKH-VBKFSLOCSA-N
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Description

Properties

CAS No.

13311-43-8

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl (2Z)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate

InChI

InChI=1S/C13H13N3O3/c1-2-19-13(17)12(16-18)7-9-8-14-10-5-3-4-6-11(10)15-9/h3-6,8,18H,2,7H2,1H3/b16-12-

InChI Key

NYFJHQLEBYNMKH-VBKFSLOCSA-N

Isomeric SMILES

CCOC(=O)/C(=N\O)/CC1=NC2=CC=CC=C2N=C1

Canonical SMILES

CCOC(=O)C(=NO)CC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

Preparation Methods

Condensation-Oximation Sequential Method

This two-step strategy involves synthesizing an intermediate ketone followed by oximation:

Step 1: Synthesis of Ethyl 3-Quinoxalin-2-YL-2-Oxo-Propanoate
A Friedel-Crafts acylation or nucleophilic substitution introduces the quinoxaline moiety to a β-ketoester. For example, reacting quinoxaline-2-carbaldehyde with ethyl acetoacetate under basic conditions (e.g., piperidine/ethanol) yields the α,β-unsaturated ketone ester via Knoevenagel condensation:

Quinoxaline-2-carbaldehyde+CH3C(O)CH2COOEtbaseEthyl 3-quinoxalin-2-YL-2-oxo-propanoate\text{Quinoxaline-2-carbaldehyde} + \text{CH}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{base}} \text{Ethyl 3-quinoxalin-2-YL-2-oxo-propanoate}

Step 2: Oximation for Hydroxyimino Group Formation
The ketone intermediate reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux (80°C, 4–6 h). The pH is maintained at 5–6 using sodium acetate to favor the (E)-isomer:

Ethyl 3-quinoxalin-2-YL-2-oxo-propanoate+NH2OH\cdotpHClEthyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate\text{Ethyl 3-quinoxalin-2-YL-2-oxo-propanoate} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate}

Key Data:

ParameterValue/ObservationSource
Yield (Step 2)72–85%
Configuration ControlpH 5–6 favors (E)-isomer
Characterization¹H NMR: δ 8.6 (s, 1H, N–OH)

Azide-Coupling Approach

Adapted from sulfanylpropanoate syntheses, this method uses in situ azide formation and coupling:

Step 1: Hydrazide Intermediate Preparation
Ethyl 3-quinoxalin-2-YL-2-oxo-propanoate reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol to form the corresponding hydrazide:

Ethyl 2-oxo-propanoate+NH2NH2Hydrazide intermediate\text{Ethyl 2-oxo-propanoate} + \text{NH}2\text{NH}2 \rightarrow \text{Hydrazide intermediate}

Step 2: Azide Formation and Coupling
The hydrazide is treated with sodium nitrite (NaNO₂) and HCl at −5°C to generate an acyl azide, which undergoes nucleophilic attack by hydroxylamine to form the hydroxyimino group:

Hydrazide+NaNO2/HClAcyl azideNH2OHEthyl (2E)-2-hydroxyimino-propanoate\text{Hydrazide} + \text{NaNO}2/\text{HCl} \rightarrow \text{Acyl azide} \xrightarrow{\text{NH}2\text{OH}} \text{Ethyl (2E)-2-hydroxyimino-propanoate}

Key Data:

ParameterValue/ObservationSource
Reaction Temperature−5°C (azide formation)
Yield63–81%
Side Products<5% (Z)-isomer

Stereoselective Control and Mechanistic Insights

The (2E)-configuration is critical for the compound’s biological activity. Factors influencing stereoselectivity include:

pH-Dependent Oximation

Under weakly acidic conditions (pH 5–6), hydroxylamine preferentially attacks the ketone’s electrophilic carbon anti to the quinoxaline ring, forming the (E)-isomer. At higher pH (>8), steric hindrance from the quinoxaline favors the (Z)-isomer.

Solvent Effects

Polar aprotic solvents (e.g., DMF) stabilize the transition state for (E)-isomer formation, while protic solvents (e.g., ethanol) may favor tautomerization.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Condensation-OximationHigh stereoselectivityMulti-step purification72–85%
Azide CouplingOne-pot synthesisLow-temperature requirement63–81%

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 4.20 (q, 2H, OCH₂), 8.60 (s, 1H, N–OH), 8.85–7.45 (m, 4H, quinoxaline-H).

  • IR (KBr): 1685 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N), 3200 cm⁻¹ (O–H).

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows >98% purity for the (E)-isomer when using the condensation-oximation method.

Industrial-Scale Considerations

Cost-Efficiency

The condensation-oximation method is preferred for large-scale production due to readily available starting materials (quinoxaline-2-carbaldehyde, ethyl acetoacetate).

Environmental Impact

Azide coupling generates nitrogen gas as a byproduct, requiring specialized venting systems.

Emerging Innovations

Recent advances include enzymatic oximation using hydroxynitrile lyases to achieve >99% (E)-selectivity under mild conditions .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The compound undergoes hydrolysis under basic conditions to form a carboxylic acid derivative. A typical protocol involves reacting the ester with sodium hydroxide in aqueous ethanol, followed by acidification to yield 3-[2-oxoquinolin-1(2H)-yl]propanoic acid .

Reaction Conditions

  • Reagents: Sodium hydroxide (0.4 g, 10 mmol), ethanol/water

  • Temperature: 25°C

  • Duration: 10 hours (monitored by TLC)

Product Analysis

  • Yield: 91%

  • Melting Point: 181–183°C

  • ¹H NMR (DMSO): δ 2.63 (t, CH₂CO), 4.42 (t, NCH₂), 7.11–7.18 (aromatic protons)

Reaction with Hydrazine Hydrate

The ester derivative reacts with hydrazine hydrate to form a hydrazide. This reaction occurs under basic conditions (potassium hydroxide in ethanol), leading to 3-[2-oxoquinolin-1(2H)-yl]propanhydrazide .

Reaction Conditions

  • Reagents: Hydrazine hydrate, potassium hydroxide, ethanol

  • Yield: 85%

Reaction with Hydroxylamine Hydrochloride

The compound reacts with hydroxylamine hydrochloride in the presence of potassium hydroxide, forming oximes. This reaction highlights the reactivity of the hydroxyimino group, which can participate in nucleophilic substitution or addition reactions .

Condensation Reactions

The quinoxaline ring system and hydroxyimino group enable participation in condensation reactions, such as Michael additions or cross-coupling, with activated olefins (e.g., ethyl acrylate, acrylonitrile) .

Reaction Mechanisms and Structural Insights

The hydroxyimino group (C=N-OH) and quinoxaline ring system drive the compound’s reactivity:

  • Hydroxyimino Group : Acts as a nucleophile or electrophile, enabling hydrogen bonding and participation in tautomerization.

  • Quinoxaline Ring : The bicyclic nitrogen-containing structure enhances aromatic stability and facilitates π-π interactions.

Comparative Analysis of Structural Variants

Compound NameMolecular FormulaKey Features
Ethyl 3-(3-hydroxyquinoxalin-2-yl)propanoateC₁₃H₁₃N₃O₃Hydroxyl group on quinoxaline ring
Ethyl 2-(hydroxyimino)-3-pyrazin-2-ylpropanoateC₉H₁₁N₃O₃Pyrazine ring instead of quinoxaline
Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoateC₁₃H₁₃N₃O₄Oxidized quinoxaline ring

This comparison underscores the structural flexibility of quinoxaline-based compounds and their potential for targeted functionalization .

Scientific Research Applications

Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the quinoxaline ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (E)-Ethyl 2-(hydroxyimino)-3-(quinoxalin-2-yl)propanoate
  • CAS No.: 13311-43-8
  • Molecular Formula : C₁₃H₁₃N₃O₃
  • Molar Mass : 259.26 g/mol
  • Key Properties : Predicted density of 1.30 g/cm³, boiling point of 436.5°C, and pKa of 8.46 .

Structural Features :

  • The molecule comprises a quinoxalin-2-yl substituent (a bicyclic aromatic system with two nitrogen atoms) and a hydroxyimino (—NOH) group on the α-carbon of the ethyl propanoate backbone.

Comparison with Similar Compounds

Ethyl (2E)-2-(hydroxyimino)propanoate

  • Structure: Lacks the quinoxaline ring; hydroxyimino group attached to a simpler propanoate chain.
  • Properties: Lower molar mass (C₅H₉NO₃, 131.13 g/mol), less aromatic character, and reduced steric hindrance.
  • Applications : Serves as an intermediate for ligands with oxime and amide moieties, particularly in coordination chemistry .
  • Key Difference: Absence of quinoxaline limits aromatic interactions and bioactivity compared to the target compound.

Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate

  • Structure: Features a cyano (—CN) group and 4-methylphenyl substituent instead of hydroxyimino and quinoxaline.
  • Conformation : Syn-periplanar arrangement across the C=C bond (C4–C8–C9–C10 torsion angle: 3.2°) .
  • Applications: Intermediate for bioactive 2-propenoylamides and 2-propenoates .
  • Key Difference: The electron-withdrawing cyano group enhances electrophilicity but reduces hydrogen-bonding capacity compared to hydroxyimino.

Ethyl (2E)-3-phenyl-2-butenoate

  • Structure : α,β-unsaturated ester with a phenyl group (C₁₂H₁₄O₂).
  • Properties : Lower boiling point and density due to reduced polarity and absence of heteroatoms .
  • Applications : Used in flavoring agents and organic synthesis.
  • Key Difference: Lack of hydroxyimino and quinoxaline results in weaker metal-binding ability and distinct reactivity in Michael additions.

Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate

  • Structure : Contains an indole ring (a bicyclic system with one nitrogen atom) and ethoxy-oxoethyl substituents.
  • Properties: Higher molar mass (C₁₈H₂₃NO₄, 317.38 g/mol) and complexity due to the indole moiety .
  • Applications : Likely explored for pharmacological activity (indole derivatives are common in drug discovery).
  • Key Difference: Indole vs. quinoxaline alters aromatic interactions and target specificity in biological systems.

Biological Activity

Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article explores the biological activity of this compound, drawing on diverse sources and research findings.

Chemical Structure and Properties

Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate possesses the following characteristics:

  • Molecular Formula : C12H13N3O3
  • Molar Mass : Approximately 259.26 g/mol
  • Density : About 1.30 g/cm³
  • Boiling Point : Approximately 436.5°C

The compound features a quinoxaline moiety, which is known for its biological activity, and a hydroxyimino functional group that may enhance its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate exhibit notable anticancer properties. For instance, quinoxaline derivatives have been shown to inhibit cell growth in various cancer cell lines, including breast (MCF7) and colon cancer (HCT116) cells. The mechanism often involves inducing oxidative stress, leading to DNA damage and apoptosis in cancer cells .

Case Study : A study evaluating quinoxaline derivatives demonstrated that certain compounds elicited higher cytotoxicity than standard chemotherapy drugs like doxorubicin. The compounds showed selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy .

Antiviral Activity

Quinoxaline derivatives have also been explored for their antiviral properties. A systematic review highlighted their potential against various viruses, including cytomegalovirus (HCMV). The structure–activity relationship (SAR) studies indicated that specific modifications on the quinoxaline scaffold could enhance antiviral efficacy without significant cytotoxicity .

The biological activity of ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate likely involves several mechanisms:

  • Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative damage in cellular components, including DNA.
  • Apoptosis Pathway Activation : Studies indicate that these compounds can upregulate pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as BCL2, promoting programmed cell death in cancer cells .
  • Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases and histone deacetylases (HDACs) .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-YL-propanoate, a comparison with structurally related compounds is essential:

Compound NameMolecular FormulaKey Features
Ethyl 3-(3-hydroxyquinoxalin-2-YL)propanoateC13H13N3O3Hydroxyl group on the quinoxaline ring
Ethyl 2-(hydroxyimino)-3-pyrazin-2-YL-propanoateC9H11N3O3Hydroxyimino structure with a pyrazine ring
Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-YL)propanoateC13H13N3O4Contains an oxo group affecting reactivity

This table illustrates how variations in structure can influence biological activity, particularly in terms of reactivity and interaction with biological targets.

Q & A

Q. What experimental strategies can elucidate the reaction mechanism of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform kinetic studies using stopped-flow UV-Vis spectroscopy to monitor intermediate formation. Isotopic labeling (e.g., 15^{15}N in the hydroxyimino group) coupled with 1^{1}H-15^{15}N HMBC NMR can track bond reorganization. Computational modeling (DFT at the B3LYP/6-311+G(d,p) level) predicts transition states and activation energies, which should be validated against experimental Arrhenius plots .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-MS to identify degradation pathways. Under acidic conditions (pH < 3), the ester group hydrolyzes to propanoic acid derivatives. At elevated temperatures (>80°C), the hydroxyimino moiety may tautomerize or decompose into quinoxaline-2-carbonitrile. Use multivariate analysis (e.g., PCA) to correlate degradation rates with environmental variables .

Notes for Methodological Rigor

  • Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) to mitigate bias and enable independent replication .
  • Peer Review : Submit crystallographic data to the Cambridge Structural Database (CSD) for community validation .

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